2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine

Description

Structural Characteristics and Nomenclature

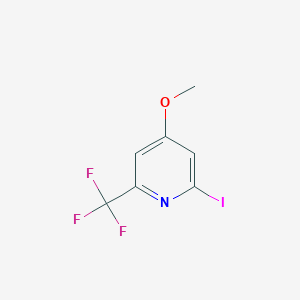

This compound exhibits a complex molecular architecture that incorporates multiple functional groups strategically positioned around a pyridine ring system. The compound possesses the molecular formula C₇H₅F₃INO and maintains a molecular weight of 303.02 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the positions of substituents relative to the nitrogen atom in the pyridine ring, which serves as position 1 in the numbering system. The iodine atom occupies position 2, creating a significant electronic influence on the adjacent nitrogen atom through both inductive and mesomeric effects.

The methoxy group at position 4 introduces an electron-donating character that contrasts with the electron-withdrawing nature of both the iodine and trifluoromethyl substituents. This electronic asymmetry creates a unique dipolar character within the molecule that influences its chemical reactivity and physical properties. The trifluoromethyl group at position 6 represents one of the most electronegative substituents in organic chemistry, significantly altering the electron density distribution throughout the aromatic system. The presence of three fluorine atoms in this group creates a powerful electron-withdrawing effect that extends through the π-electron system of the pyridine ring.

The canonical Simplified Molecular Input Line Entry System representation of this compound is COC1=CC(=NC(=C1)I)C(F)(F)F, which clearly illustrates the connectivity pattern and functional group arrangements. The International Chemical Identifier key PONNEMYFJBMJPH-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating its identification in chemical databases and literature searches. The three-dimensional molecular geometry exhibits significant steric interactions between the bulky iodine atom and the trifluoromethyl group, which are positioned meta to each other on the pyridine ring.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃INO |

| Molecular Weight | 303.02 g/mol |

| Chemical Abstracts Service Registry Number | 1227580-38-2 |

| International Chemical Identifier | InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3 |

| Canonical Simplified Molecular Input Line Entry System | COC1=CC(=NC(=C1)I)C(F)(F)F |

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical progression of trifluoromethylpyridine chemistry, which began with pioneering work in the mid-twentieth century. The first synthesis of trifluoromethylpyridine compounds was achieved in 1947 through procedures involving chlorination and fluorination of picoline derivatives, establishing the foundation for this important class of heterocyclic compounds. This early work demonstrated that trifluoromethyl groups could be successfully introduced into pyridine rings, opening new avenues for the design of molecules with enhanced chemical and biological properties.

The historical development of halogenated pyridine derivatives gained significant momentum during the 1960s and 1970s as researchers recognized the unique properties that fluorine substitution could impart to aromatic systems. The introduction of fluorine or fluorine-containing groups into organic molecules became recognized as a powerful tool for modifying molecular properties, including conformation, acid dissociation constants, metabolic stability, and biomolecular affinity patterns. These insights drove extensive research into methods for introducing trifluoromethyl groups into aromatic rings, with pyridine derivatives receiving particular attention due to their prevalence in biologically active compounds.

The evolution of synthetic methodologies for trifluoromethylpyridine derivatives has encompassed three primary approaches: chlorine/fluorine exchange reactions using trichloromethylpyridine intermediates, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species. The development of direct trifluoromethylation methods represented a significant advancement in the field, with researchers achieving breakthrough results using sodium trifluoromethanesulfinate as a bench-stable reagent for introducing trifluoromethyl groups into heterocyclic systems. This methodology proved particularly effective for electron-deficient heterocycles such as pyridines, expanding the accessible chemical space for trifluoromethylpyridine derivatives.

Industrial applications have driven much of the recent development in trifluoromethylpyridine chemistry, with agricultural chemicals representing the largest market for these compounds. More than twenty trifluoromethylpyridine-containing agrochemicals have achieved International Organization for Standardization common names, demonstrating the commercial significance of this chemical class. The pharmaceutical industry has also contributed to the advancement of this field, with several trifluoromethylpyridine derivatives receiving market approval for human and veterinary applications.

Positional Isomerism in Trifluoromethylpyridine Derivatives

Positional isomerism in trifluoromethylpyridine derivatives represents a critical factor in determining the physical, chemical, and biological properties of these compounds. The arrangement of substituents around the pyridine ring creates distinct electronic environments that significantly influence molecular behavior and reactivity patterns. Research has demonstrated that even minor changes in substitution patterns can lead to dramatic differences in chemical properties, biological activity, and synthetic utility.

The systematic study of positional isomers has revealed that the relative positions of electron-withdrawing and electron-donating groups create unique electronic distributions that affect both ground-state properties and transition-state energies during chemical reactions. In the case of this compound, the specific arrangement places the iodine atom ortho to the nitrogen, the methoxy group para to the nitrogen, and the trifluoromethyl group meta to the nitrogen. This pattern creates a distinctive electronic environment that differs significantly from other possible isomeric arrangements.

Comparative analysis of related positional isomers demonstrates the profound impact of substitution patterns on molecular properties. For instance, 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine, which differs only in the position of the trifluoromethyl group, exhibits the same molecular weight of 303.02 grams per mole but displays different chemical reactivity patterns due to altered electronic interactions. The 5-position trifluoromethyl derivative shows different susceptibility to nucleophilic aromatic substitution reactions compared to the 6-position isomer, highlighting the importance of precise substitution mapping.

The existence of multiple isomeric forms has enabled researchers to conduct structure-activity relationship studies that illuminate the effects of substituent positioning on molecular properties. Studies comparing 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine, 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine, and 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine have revealed distinct reactivity profiles for each isomer, despite their identical molecular formulas and weights. These differences arise from variations in electronic density distribution, steric interactions, and orbital overlap patterns that influence both kinetic and thermodynamic aspects of chemical transformations.

| Compound | Chemical Abstracts Service Number | Trifluoromethyl Position | Molecular Weight |

|---|---|---|---|

| 2-Iodo-4-methoxy-3-(trifluoromethyl)pyridine | 1227603-04-4 | Position 3 | 303.02 g/mol |

| 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine | 1227576-85-3 | Position 5 | 303.02 g/mol |

| This compound | 1227580-38-2 | Position 6 | 303.02 g/mol |

| 3-Iodo-2-methoxy-4-(trifluoromethyl)pyridine | 1227515-47-0 | Position 4 | 303.02 g/mol |

The influence of positional isomerism extends beyond simple reactivity differences to encompass more subtle effects on molecular conformation and intermolecular interactions. Computational studies have revealed that different substitution patterns lead to varying degrees of molecular polarization and different preferred conformational arrangements in both solution and solid states. These conformational preferences can significantly impact crystallization behavior, solubility characteristics, and binding affinity to biological targets or catalytic sites.

Furthermore, the study of positional isomerism in trifluoromethylpyridine derivatives has contributed to a deeper understanding of fluorine's unique role in organic chemistry. The trifluoromethyl group's position relative to other substituents affects the extent of its electronic influence and its ability to participate in specific intermolecular interactions such as hydrogen bonding or π-π stacking arrangements. This knowledge has proven invaluable for the rational design of new compounds with desired properties and has informed synthetic strategies for accessing specific isomeric forms.

Properties

IUPAC Name |

2-iodo-4-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONNEMYFJBMJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Precursor Pyridine Derivatives

Method Overview:

This approach involves the selective iodination of a suitably substituted pyridine ring, such as 4-methoxy-6-(trifluoromethyl)pyridine, under controlled conditions to introduce the iodine atom at the 2-position.

Starting Material:

4-Methoxy-6-(trifluoromethyl)pyridine (commercially available or synthesized via prior methods).Reagents:

Iodinating agents such as iodine (I₂) in the presence of an oxidant like nitric acid (HNO₃) or N-iodosuccinimide (NIS).-

- Solvent: Acetic acid or dichloromethane (DCM).

- Temperature: 0°C to room temperature to ensure selectivity.

- Catalyst: Catalytic amounts of acid or Lewis acids like iron(III) chloride (FeCl₃) may be used.

Reaction Mechanism:

Electrophilic aromatic substitution where iodine, activated by the oxidant, substitutes at the 2-position of the pyridine ring, especially favoring positions activated by the methoxy and trifluoromethyl groups.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Iodination | I₂, NIS, oxidant | Acetic acid | 0°C to RT | ~70-85% | Regioselective for 2-position due to directing effects |

Halogen Exchange and Functional Group Transformations

Method Overview:

In cases where a precursor with a different halogen (e.g., bromide or chloride) is available, a halogen exchange (Finkelstein reaction) can be employed to replace the halogen with iodine.

Starting Material:

4-Methoxy-6-(trifluoromethyl)pyridine with a halogen at the 2-position, such as 2-bromo or 2-chloro derivatives.Reagents:

Potassium iodide (KI) in acetone or DMF.-

- Temperature: Reflux (~60-80°C).

- Duration: Several hours to overnight.

Mechanism:

Nucleophilic substitution where iodide ion displaces the halogen at the 2-position, yielding the desired iodide.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Halogen exchange | KI | Acetone or DMF | Reflux | 80-90% | High efficiency for aryl halides |

Multi-step Synthesis via Cross-Coupling

Method Overview:

A more sophisticated route involves constructing the pyridine core followed by selective halogenation and subsequent iodination.

Step 1: Synthesize 4-methoxy-6-(trifluoromethyl)pyridine via condensation or substitution reactions starting from simpler pyridine derivatives.

Step 2: Selectively iodinate the pyridine at the 2-position using electrophilic iodine sources under controlled conditions.

Step 3: Purify the product through column chromatography or recrystallization.

Research Findings:

Patents and literature indicate that such multi-step routes are viable, especially when direct iodination proves challenging due to regioselectivity issues.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of pyridine core | Various | Condensation reactions | Variable | Requires regioselective control |

| Iodination | I₂, oxidant | Controlled temperature | 70-85% | Regioselective at 2-position |

Notes and Considerations

Regioselectivity:

The methoxy and trifluoromethyl groups influence the position of iodination, favoring the 2-position due to electronic effects.Reaction Optimization:

Use of microwave-assisted synthesis or catalysts like copper or palladium can improve yields and selectivity.Purification:

Final products are typically purified via recrystallization from suitable solvents such as ethanol, ethyl acetate, or hexanes.Safety and Handling:

Iodination reagents and halogenated solvents require appropriate safety measures, including fume hoods and protective equipment.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Features | Typical Yield | Advantages |

|---|---|---|---|---|

| Direct iodination | I₂, oxidants | Selective at 2-position | 70-85% | Straightforward, minimal steps |

| Halogen exchange | KI | Uses halogenated precursors | 80-90% | High efficiency if precursor available |

| Multi-step synthesis | Various | Construct pyridine core, then iodinate | Variable | Greater control over substitution pattern |

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The iodine and methoxy groups can also influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine and related pyridine derivatives:

Key Comparative Insights

Substituent Position Effects :

- The position of the trifluoromethyl group (e.g., 5 vs. 6 in pyridine isomers) significantly impacts electronic distribution. For example, 2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine exhibits weaker electron-withdrawing effects at the reactive 2-iodo position compared to the 6-CF₃ isomer, altering its cross-coupling efficiency .

- In 4-Iodo-2-(trifluoromethyl)pyridine , the absence of a methoxy group simplifies steric interactions, making it more suitable for metal-catalyzed reactions .

Halogen vs. Trifluoromethyl Reactivity :

- Bromine in 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is less reactive than iodine in coupling reactions but allows sequential functionalization (e.g., bromine-to-iodine exchange) .

- The trifluoromethyl group enhances metabolic stability in bioactive compounds, as seen in agrochemicals like tyclopyrazoflor ().

Ring System Variations :

- Pyrimidine derivatives like 4-Iodo-6-methoxypyrimidine exhibit distinct reactivity due to the presence of two nitrogen atoms, enabling applications in antiviral or anticancer drug design .

Biological Activity

2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Iodine Atom : Enhances lipophilicity and can influence reactivity.

- Methoxy Group : Contributes to the compound's electronic properties.

- Trifluoromethyl Group : Increases lipophilicity, metabolic stability, and can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's hydrophobic interactions, potentially increasing its binding affinity to proteins. The iodine and methoxy groups may also play critical roles in determining the specificity and efficacy of these interactions.

Antimicrobial Activity

Recent studies have suggested that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis in vitro, indicating potential applications in treating bacterial infections .

| Compound | MIC (mg/L) | Target Pathogen |

|---|---|---|

| This compound | TBD | M. tuberculosis |

| Rifampin | 0.03 | M. tuberculosis |

| Isoniazid | 0.016 | M. tuberculosis |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications. The exact mechanisms remain under investigation, but the lipophilic nature of the trifluoromethyl group is thought to facilitate interactions with hydrophobic pockets in enzymes.

Case Studies

- In Vitro Studies : A series of assays were conducted to evaluate the antimicrobial efficacy of this compound against various strains of bacteria. Results indicated that while some derivatives were effective, others showed limited activity compared to established antibiotics like rifampin and isoniazid .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications affect biological activity. For example, variations in substituents on the pyridine ring can significantly alter antimicrobial potency and enzyme inhibition profiles .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further research in drug development:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Pharmacokinetics : Studies are ongoing to assess how modifications to this compound can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Questions

What are common synthetic routes for preparing 2-Iodo-4-methoxy-6-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of a pyridine ring. A plausible route includes:

Trifluoromethyl Introduction : Use of trifluoromethylation agents (e.g., CF₃Cu) at the 6-position via cross-coupling reactions under palladium catalysis .

Methoxy Group Installation : Nucleophilic substitution (e.g., NaOCH₃) at the 4-position, requiring careful control of reaction temperature (60–80°C) to avoid demethylation .

Iodination : Direct electrophilic iodination at the 2-position using ICl or N-iodosuccinimide (NIS) in acetic acid, with regioselectivity guided by directing effects of existing substituents .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity; ¹H NMR verifies methoxy and iodinated positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₅F₃INO) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Data Cross-Validation : Compare spectral data with literature values for analogous pyridine derivatives .

Advanced Research Questions

How can researchers address low yields in the iodination step during synthesis?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., over-iodination or ring degradation). Strategies include:

- Optimizing Reaction Conditions :

- Catalytic Enhancements : Employ Lewis acids (e.g., BF₃·Et₂O) to activate the pyridine ring for selective electrophilic substitution .

Contradiction Analysis : Conflicting reports on iodination efficiency may arise from solvent polarity differences (polar aprotic vs. halogenated solvents) .

What are the challenges in characterizing the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Key Findings :

- Acidic Conditions (pH < 3) : Rapid cleavage of the methoxy group, forming 4-hydroxy derivatives .

- Basic Conditions (pH > 10) : Hydrolysis of the trifluoromethyl group is minimal but detectable via ¹⁹F NMR .

Contradictions : Discrepancies in literature may reflect differences in ionic strength or buffer composition .

How can researchers resolve ambiguities in the compound’s bioactivity data across studies?

Methodological Answer:

- Data Triangulation :

- Computational Modeling : Perform docking studies to correlate substituent effects (iodine’s electronegativity) with binding affinity discrepancies .

Safety and Handling Methodologies

What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Spill Management : Neutralize spills with activated charcoal and dispose as halogenated waste (EPA Hazard Code D003) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.